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molecular formula C5H7N3 B1348821 6-Methylpyrimidin-4-amine CAS No. 3435-28-7

6-Methylpyrimidin-4-amine

Cat. No. B1348821
M. Wt: 109.13 g/mol
InChI Key: LAERIBHKDNBVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262192B2

Procedure details

A mixture of 4-chloro-6-methylpyrimidine (Recl. Trav. Chim. Pays-Bas. 84; 1965, 1101-1106) (1 g, 7.81 mmol) and 0.88 ammonia (25 mL) were heated in a sealed vessel at 100° C. for 18 hours. The cooled mixture was concentrated in vacuo and the residue purified by column chromatography on silica gel using dichloromethane:methanol:0.88 ammonia (95:5:0.5) as eluant to give the title compound, 560 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[CH:4][N:3]=1.[NH3:9]>>[NH3:3].[NH2:9][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)C
Name
Quantity
25 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The cooled mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
NC1=NC=NC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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